CYP2D6 Inhibition: Moderate Affinity with Subtype Selectivity Relative to CYP3A4
2-(4-Ethoxyphenyl)isoindoline demonstrates moderate inhibition of human CYP2D6 with an IC₅₀ of 10,000 nM, while exhibiting even weaker inhibition of CYP3A4 (IC₅₀ = 18,000 nM). This represents a 1.8-fold selectivity for CYP2D6 over CYP3A4 [1]. In contrast, structurally related isoindoline derivatives in the same assay panel have shown more potent CYP2D6 inhibition, with some analogs achieving IC₅₀ values of 300 nM [2] or 3,980 nM [3], indicating that the 4-ethoxyphenyl substitution pattern attenuates CYP2D6 inhibitory potency relative to other N-aryl isoindolines.
| Evidence Dimension | CYP2D6 Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM |
| Comparator Or Baseline | Reference isoindoline derivative (ChEMBL202591): IC₅₀ = 300 nM; BDBM50582431 isoindoline: IC₅₀ = 3,980 nM |
| Quantified Difference | Target compound is 33.3-fold less potent than the 300 nM comparator; 2.5-fold less potent than the 3,980 nM comparator. |
| Conditions | Human CYP2D6 expressed in Saccharomyces cerevisiae YY7 microsomal membranes; EOMCC substrate; fluorescence detection after 10 min. |
Why This Matters
This data establishes a benchmark for researchers evaluating isoindoline scaffolds for lead optimization: the 4-ethoxyphenyl substitution yields moderate CYP2D6 inhibition that may be advantageous for avoiding strong CYP2D6-mediated drug-drug interactions compared to more potent isoindoline analogs.
- [1] BindingDB. BDBM50236955 (CHEMBL4059677). Affinity Data: IC₅₀ = 1.00E+4 nM for CYP2D6; IC₅₀ = 1.80E+4 nM for CYP3A4. View Source
- [2] TargetMine. Inhibitory activity against CYP2D6. CHEMBL202591: IC₅₀ = 300 nM. View Source
- [3] BindingDB. BDBM50582431 (CHEMBL4756097). Affinity Data: IC₅₀ = 3.98E+3 nM for CYP2D6. View Source
